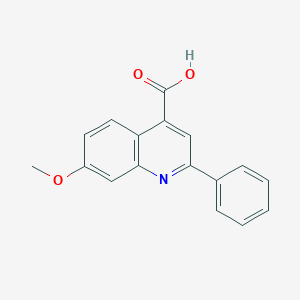

7-Methoxy-2-phenylquinoline-4-carboxylic acid

Übersicht

Beschreibung

7-Methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of methoxy and phenyl groups enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline core. The methoxy and phenyl groups are introduced through subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

- Quinone derivatives from oxidation.

- Dihydroquinoline derivatives from reduction.

- Various substituted quinoline derivatives from substitution reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Methoxy-2-phenylquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural features enable the development of compounds with significant therapeutic effects.

Key Findings:

- Anticancer Properties: Research indicates that this compound exhibits anticancer activity by acting as a histone deacetylase (HDAC) inhibitor. Inhibition of HDACs can lead to increased acetylation of histones, which alters gene expression and promotes apoptosis in cancer cells .

- Potential Anticonvulsant Activity: Preliminary studies suggest that it may possess anticonvulsant properties, indicating utility in treating seizure disorders.

- Anti-inflammatory and Antimicrobial Effects: The compound shows promise in exhibiting anti-inflammatory and antimicrobial activities, although further studies are required to elucidate the underlying mechanisms .

Biological Applications

The biological significance of this compound is highlighted by its interactions with various molecular targets.

Mechanism of Action:

- The compound primarily interacts with HDACs, which are crucial for regulating gene expression. By inhibiting these enzymes, it can induce cell cycle arrest and apoptosis in cancer cells .

Case Studies:

- A study demonstrated that derivatives of quinoline compounds exhibited selective inhibition against specific cancer cell lines (H460 and MKN-45), showcasing their potential as targeted cancer therapies .

Material Science

Beyond medicinal applications, this compound has potential uses in material science.

Applications:

- It can be utilized as a precursor for synthesizing advanced materials due to its chemical reactivity and stability. This versatility allows for the creation of functional materials with tailored properties for various applications.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Anticancer Activity | Antimicrobial Activity | HDAC Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 6-Methoxyquinoline derivatives | Moderate | High | Yes |

| 2-Phenylquinoline derivatives | Low | High | No |

This table illustrates that while this compound shows high anticancer activity and HDAC inhibition, other derivatives may excel in antimicrobial properties.

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: Histone deacetylases (HDACs), which play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.

Pathways Involved: Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression, cell cycle arrest, and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-Phenylquinoline-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

7-Hydroxy-2-phenylquinoline-4-carboxylic acid: The hydroxy group can form hydrogen bonds, potentially altering its interaction with biological targets.

7-Methoxy-2-methylquinoline-4-carboxylic acid: The methyl group may influence its steric and electronic properties.

Uniqueness: 7-Methoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and phenyl groups, which enhance its chemical reactivity and potential biological activity. Its ability to act as an HDAC inhibitor makes it a valuable compound in medicinal chemistry.

Biologische Aktivität

7-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS No. 174636-63-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuropharmacological properties, supported by various studies and findings.

Antibacterial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit notable antibacterial properties. A study evaluated the in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

| This compound | P. aeruginosa | 16 |

These findings suggest that structural modifications enhance antibacterial efficacy, positioning this compound as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Notably, it has been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth. The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (μg/mL) |

|---|---|

| H460 (Lung) | 12.5 |

| HT-29 (Colon) | 15.0 |

| MKN-45 (Stomach) | 10.0 |

These values indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly H460 and MKN-45, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression . Additionally, it acts as a selective antagonist for neurokinin NK3 receptors, indicating potential applications in treating neurodegenerative disorders and respiratory conditions .

Case Studies

- Antibacterial Efficacy : In a comparative study with known antibiotics like ampicillin and gentamicin, the compound demonstrated comparable antibacterial activity against MRSA strains while exhibiting lower cytotoxicity in mouse macrophage cell lines (RAW 264.7) with IC50 values around 98.2 μg/mL .

- Anticancer Potential : A recent investigation into quinoline derivatives highlighted the significant anticancer activity of compounds similar to this compound against drug-resistant gastric carcinoma cells (EPG85-257RDB), suggesting its utility in overcoming multidrug resistance .

Eigenschaften

IUPAC Name |

7-methoxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYMEQAFAUKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.